Product packaging for 2-Dimethylamino-3-nitrofluorene(Cat. No.:CAS No. 57105-64-3)

2-Dimethylamino-3-nitrofluorene

Cat. No.: B11991536
CAS No.: 57105-64-3
M. Wt: 254.28 g/mol
InChI Key: HUINNTZAYMOQQO-UHFFFAOYSA-N
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Description

Overview of Fluorene (B118485) as a Core Molecular Scaffold in Organic Chemistry

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, is a cornerstone in the synthesis of complex organic molecules. researchgate.net Its structure, consisting of two benzene (B151609) rings fused to a central five-membered ring, provides a rigid and planar π-conjugated system that is highly attractive for developing functional materials. researchgate.net This tricyclic scaffold is not merely a passive framework; its carbon atoms, particularly at the C2, C7, and the methylene (B1212753) bridge (C9), are reactive sites that allow for straightforward functionalization. researchgate.net This ease of modification has established fluorene as a privileged scaffold, enabling chemists to construct a vast library of derivatives with tailored electronic and photophysical properties. researchgate.netacs.org Initially obtained from coal tar, fluorene's utility has expanded from being a chemical precursor to a fundamental component in pharmaceuticals and advanced polymers. researchgate.netmdpi.com

Significance of Substituted Fluorene Systems in Advanced Materials Science and Molecular Probes

The true potential of the fluorene scaffold is unlocked through substitution. By attaching various functional groups to the core, researchers can fine-tune its properties for specific, high-performance applications. mdpi.com Symmetrically substituted fluorenes, often at the 2 and 7 positions, have been extensively developed as materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and good charge transport capabilities. mdpi.comrsc.org

Beyond OLEDs, substituted fluorenes are crucial in the development of molecular probes. nih.gov These are molecules designed to respond to specific environmental changes, such as polarity or the presence of a particular analyte, with a detectable signal, typically a change in fluorescence. nih.govacs.org The introduction of electron-donating and electron-accepting groups onto the fluorene framework creates what are known as "push-pull" systems, which are highly sensitive to their surroundings. acs.orgnih.gov This sensitivity makes them excellent candidates for imaging lipids in cell membranes and for other biological sensing applications. nih.govmaterialsconferences.com However, the performance of these materials can be affected by strong intermolecular interactions and potential degradation, making the specific design of the substituents a critical factor for ensuring stability and desired functionality. mdpi.com

Positioning 2-Dimethylamino-3-nitrofluorene within the Context of Push-Pull Chromophores and Related Fluorene Isomers

This compound is a prime example of a push-pull or donor-π-acceptor (D-π-A) chromophore. In this molecule, the fluorene skeleton acts as the π-conjugated bridge. The dimethylamino group (-N(CH₃)₂) at the C2 position serves as a potent electron-donating group (the "push"), while the nitro group (-NO₂) at the C3 position is a strong electron-accepting group (the "pull"). This specific arrangement of functional groups creates a significant intramolecular charge transfer (ICT) character upon photoexcitation, where electron density shifts from the donor to the acceptor. nih.gov

This ICT is the origin of the interesting photophysical properties characteristic of such dyes, most notably solvatochromism—a pronounced shift in absorption or emission spectra with changes in solvent polarity. acs.orgnih.gov While specific research detailing the synthesis and photophysical properties of this compound is not extensively documented in the literature, its properties can be contextualized by comparing it to its more widely studied isomer, 2-dimethylamino-7-nitrofluorene (B108679) (dM-ANF). acs.orgnih.gov

In the 2,7-isomer, the donor and acceptor groups are positioned at opposite ends of the molecule's long axis, creating a large and linear change in dipole moment upon excitation. In contrast, the 2,3-substitution pattern in this compound places the donor and acceptor groups on the same benzene ring. This arrangement results in a different vector for the transition dipole moment and is expected to lead to distinct photophysical behavior compared to the 2,7-isomer, potentially affecting its absorption wavelength, emission characteristics, and the magnitude of its solvatochromic shifts. The synthesis of such systems typically involves multi-step processes, including the introduction of the amine donor via methods like Buchwald-Hartwig amination or classical nitration-reduction-alkylation sequences, followed by the introduction of the acceptor group. researchgate.net

The study of such isomers is crucial for building a comprehensive understanding of structure-property relationships in functional dyes, allowing for the rational design of new molecules with precisely tuned characteristics for applications ranging from bio-imaging to nonlinear optics. nih.govnih.gov

Detailed Research Findings

While specific experimental data for this compound is limited, the photophysical properties of its well-documented isomer, 2-dimethylamino-7-nitrofluorene (dM-ANF), provide an excellent illustration of the solvatochromic behavior typical for this class of push-pull fluorene dyes. The following table summarizes the absorption and emission maxima of dM-ANF in various solvents, demonstrating the significant red-shift (bathochromic shift) in emission as solvent polarity increases. This is a direct consequence of the stabilization of the polar excited state by polar solvent molecules. acs.orgnih.gov

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
n-Hexane39947677
Toluene408510102
Chloroform418558140
Acetonitrile (B52724)416602186
Methanol417615198

Table 1: Photophysical data for 2-dimethylamino-7-nitrofluorene (dM-ANF) in solvents of varying polarity, illustrating its solvatochromic properties. acs.orgnih.gov The Stokes shift is the difference between the absorption and emission maxima.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O2 B11991536 2-Dimethylamino-3-nitrofluorene CAS No. 57105-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57105-64-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3

InChI Key

HUINNTZAYMOQQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino 3 Nitrofluorene

Established Synthetic Pathways for 2-Dimethylamino-3-nitrofluorene

While this compound is commercially available from several chemical suppliers, detailed, peer-reviewed synthetic procedures for its preparation are not extensively documented in the scientific literature. crescentchemical.comcookechem.comsigmaaldrich.comweeiboo.com The synthesis of this compound is not trivial due to the directing effects of the substituents on the fluorene (B118485) core. A likely synthetic strategy involves a multi-step sequence starting from more readily available fluorene derivatives.

One plausible, though not explicitly detailed, pathway involves the following sequence:

Nitration of Fluorene: The synthesis would likely commence with the nitration of fluorene to produce 2-nitrofluorene (B1194847). This reaction is a well-established electrophilic aromatic substitution. orgsyn.org

Reduction of the Nitro Group: The resulting 2-nitrofluorene can then be reduced to 2-aminofluorene (B1664046). Standard reduction methods, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation, are effective for this transformation. orgsyn.orgorgsyn.org

Protection of the Amino Group: To control the regioselectivity of a subsequent nitration step, the amino group in 2-aminofluorene is typically protected. Acetylation to form 2-acetylaminofluorene (B57845) is a common strategy. ebi.ac.uknih.govselleckchem.com This is crucial because the unprotected amino group is a strong activating and ortho-, para-directing group, which would lead to a mixture of nitrated products.

Regioselective Nitration: The nitration of 2-acetylaminofluorene is the most critical step for achieving the desired 3-nitro substitution pattern. The acetylamino group directs electrophilic substitution to the positions ortho and para to it. In the case of 2-acetylaminofluorene, the positions available for nitration are 1, 3, and 7. The steric bulk of the acetylamino group can influence the regioselectivity, potentially favoring substitution at the less hindered 3- and 7-positions over the 1-position. Careful control of reaction conditions, such as the nitrating agent and temperature, is essential to maximize the yield of the desired 2-acetylamino-3-nitrofluorene isomer. nih.govfrontiersin.org

Deprotection: Following successful nitration, the acetyl group is removed to yield 2-amino-3-nitrofluorene. This is typically achieved by acid or base hydrolysis.

Dimethylation: The final step involves the methylation of the primary amino group to the tertiary dimethylamino group. This can be accomplished using various methylating agents, such as dimethyl sulfate (B86663) or formaldehyde/formic acid (Eschweiler-Clarke reaction).

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and the successful synthesis of crucial intermediates.

Key Precursors:

PrecursorSynthesis MethodReference
FluoreneCommercially available, can be isolated from coal tar.
2-NitrofluoreneNitration of fluorene using nitric acid in a solvent like glacial acetic acid. orgsyn.org orgsyn.org
2-AminofluoreneReduction of 2-nitrofluorene using methods like catalytic hydrogenation with hydrazine (B178648) and a palladium-on-charcoal catalyst. orgsyn.org orgsyn.org

Key Intermediates:

IntermediateSynthesis MethodReference
2-AcetylaminofluoreneAcetylation of 2-aminofluorene using acetic anhydride (B1165640) or acetyl chloride. ebi.ac.uknih.govselleckchem.com ebi.ac.uknih.govselleckchem.com
2-Amino-3-nitrofluoreneNitration of 2-acetylaminofluorene followed by deprotection.

The synthesis of an isomer, 2-Dimethylamino-7-nitrofluorene (B108679), has been documented, highlighting the importance of regiochemical control in the synthesis of such derivatives. nih.gov

Derivatization Strategies and Functionalization of the Fluorene Core

The fluorene scaffold, with its versatile substitution positions, allows for a wide range of derivatization strategies. For aminonitrofluorenes, these modifications can be used to tune their electronic and physical properties.

Electrophilic Aromatic Substitution Reactions on Aminonitrofluorenes

Further electrophilic aromatic substitution on the this compound core would be directed by the existing substituents. The dimethylamino group is a strong activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. The positions most susceptible to further electrophilic attack would be those activated by the dimethylamino group and not strongly deactivated by the nitro group. The likely positions for further substitution would be the 1 and 7 positions.

Modifications at the Fluorene Bridgehead (C9) for Structural Diversification

The methylene (B1212753) bridge (C9 position) of the fluorene core is a key site for functionalization. The protons at this position are acidic and can be removed by a base to generate a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the introduction of a wide array of substituents. This functionalization can be used to modify the steric and electronic properties of the molecule, and to introduce new functionalities for further reactions or for creating more complex molecular architectures.

Amination and Nitration Regioselectivity in Fluorene Synthesis

As discussed, the regioselectivity of amination and nitration is a critical aspect of synthesizing this compound.

Nitration: The nitration of fluorene itself primarily yields 2-nitrofluorene. orgsyn.org The nitration of substituted fluorenes is governed by the directing effects of the existing substituents. For instance, the nitration of 2-aminopyridine (B139424) derivatives often yields a mixture of 3-nitro and 5-nitro compounds, highlighting the challenges in achieving high regioselectivity. google.com The use of protecting groups, such as the acetyl group on the amine, is a common strategy to control the outcome of the reaction. nih.gov

Amination: Direct amination of a fluorene ring is less common than nitration followed by reduction. However, methods for the synthesis of aminonaphthoquinones from dichloronaphthoquinones suggest that nucleophilic aromatic substitution could be a potential route to introduce an amino group onto a suitably activated fluorene core. researchgate.net

Development of Novel Synthetic Approaches for Nitrofluorene Derivatives

Research into the synthesis of nitrofluorene derivatives continues to evolve, with a focus on developing more efficient and environmentally benign methods. frontiersin.org This includes exploring new catalysts and reaction conditions to improve yields and regioselectivity. The synthesis of complex molecules like 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones demonstrates the ongoing efforts to create highly functionalized aromatic systems. researchgate.net While no novel synthetic approaches have been specifically reported for this compound, the general advancements in synthetic methodology for nitroaromatic compounds could potentially be applied to its synthesis in the future.

Electronic Structure and Photophysical Properties of Aminonitrofluorene Push Pull Systems

Ground-State Electronic Structure Analysis of 2-Dimethylamino-3-nitrofluorene and Related Isomers

The electronic behavior of molecules is primarily governed by the interactions between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic excitation and emission properties. schrodinger.comossila.com A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths. wikipedia.org

In push-pull systems like this compound, the HOMO is typically localized on the electron-donating portion of the molecule (the dimethylamino group and the fluorene (B118485) ring), while the LUMO is centered on the electron-withdrawing portion (the nitro group). This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) systems. The energy of the HOMO is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. ossila.com

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO and visualize their distribution across the molecule. schrodinger.com These calculations provide valuable insights into the nature of electronic transitions and the extent of charge transfer upon excitation. For related aminonitro-aromatic systems, the HOMO-LUMO gap has been shown to be a key factor in their chemical stability and reactivity. researchgate.net

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap (Note: The following data is illustrative and based on typical values for similar push-pull systems. Actual experimental or high-level computational data for this compound is not readily available in the public domain.)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-2.5
HOMO-LUMO Gap 3.3

This interactive table allows for the comparison of HOMO and LUMO energy levels, highlighting the energy gap that is crucial for the molecule's electronic properties.

The defining feature of push-pull molecules is the presence of intramolecular charge transfer (ICT). scispace.com In the ground state of this compound, there is already a degree of charge separation due to the opposing electronic nature of the amino and nitro groups. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a significant increase in this charge separation and the formation of an ICT excited state. mdpi.com

This ICT character is fundamental to the unique photophysical properties of these compounds, including their solvent-dependent fluorescence. scispace.comresearchgate.net In many push-pull systems, the efficiency and nature of the ICT process can be influenced by the geometry of the molecule, particularly the twisting of the donor group relative to the aromatic backbone. mdpi.com For some molecules, this twisting can lead to the formation of a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive and provides a pathway for non-radiative decay. mdpi.comresearchgate.net The study of ICT is crucial for designing molecules with specific fluorescence properties for applications such as sensors and imaging agents. rsc.org

The inherent charge separation in push-pull molecules results in a significant ground-state dipole moment. This dipole moment is a vector quantity, with its magnitude and direction determined by the distribution of electron density within the molecule. In this compound, the dipole moment vector would be expected to point from the electron-donating dimethylamino group towards the electron-withdrawing nitro group.

Upon excitation to the ICT state, the increased charge separation leads to a much larger excited-state dipole moment. The change in dipole moment upon excitation is a key factor influencing the solvatochromic behavior of these compounds, where the absorption and emission spectra shift in response to the polarity of the solvent. This property is often exploited in the design of fluorescent probes that can report on the polarity of their microenvironment.

Excited-State Dynamics and Relaxation Pathways in Aminonitrofluorenes

The fate of the aminonitrofluorene molecule after it absorbs a photon is determined by a complex series of excited-state processes. These dynamics dictate the efficiency of fluorescence and provide pathways for the molecule to return to its ground state.

The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (typically S₁ or S₂). This transition occurs rapidly, on the femtosecond timescale, and according to the Franck-Condon principle, the molecule initially retains its ground-state geometry in the excited state. This initial excited state is known as the Franck-Condon state.

Following this initial excitation, the molecule undergoes rapid vibrational relaxation and structural reorganization to reach a more stable, lower-energy conformation in the excited state. nih.gov For push-pull systems like this compound, this relaxation involves changes in bond lengths and angles to accommodate the new charge distribution of the ICT state. The evolution of the excited state can be tracked using ultrafast spectroscopic techniques, which provide insights into the timescales of these processes. nih.govrsc.org

Once in the relaxed excited singlet state, the molecule can return to the ground state through several pathways. One is radiative decay, which involves the emission of a photon (fluorescence). However, non-radiative deactivation pathways often compete with fluorescence and can significantly reduce the fluorescence quantum yield. mdpi.com

Two primary non-radiative mechanisms are:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., from S₁ to S₀). psu.edu In many organic molecules, IC can be very efficient, particularly if there are conical intersections or regions where the potential energy surfaces of the two states approach each other. diva-portal.org For some systems, specific molecular motions, such as ring deformations, can promote rapid internal conversion. diva-portal.org

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different spin multiplicity (e.g., from the singlet state S₁ to a triplet state T₁). While less common as the primary deactivation pathway for simple organic molecules, it can become significant in the presence of heavy atoms or specific structural features. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The vast majority of excited molecules, however, are expected to return to the ground state via internal conversion on a picosecond timescale. mdpi.com

Solvent-Dependent Excited-State Behavior and Solvation Dynamics

The excited-state behavior of aminonitrofluorene push-pull systems, such as this compound, is profoundly influenced by the surrounding solvent environment. This dependence arises from the significant change in the molecule's dipole moment upon photoexcitation, a hallmark of intramolecular charge transfer (ICT) character. mdpi.com The stabilization of the resulting charge-transfer excited state by solvent molecules is a key factor governing the photophysical properties of these compounds. researchgate.net

Solvation dynamics, the process of solvent molecules reorganizing around the excited solute, plays a critical role in the excited-state energy relaxation. For aminonitrofluorene systems, this reorganization can occur on a sub-picosecond to picosecond timescale. researchgate.net In polar solvents, the solvent molecules reorient to stabilize the larger dipole moment of the excited state, leading to a time-dependent red shift in the emission spectrum, known as the dynamic Stokes shift. researchgate.net This process is often biphasic, with an initial rapid inertial component followed by a slower diffusive component. researchgate.net For instance, in acetonitrile (B52724), the solvation response exhibits a fast component of around 70 fs and a slower component of approximately 200 fs. researchgate.net

The nature of the solvent, particularly its polarity and hydrogen-bonding capability, dictates the potential energy landscape of the excited states. kfupm.edu.sarsc.org In polar solvents, the charge-separated ICT state is significantly stabilized, which can facilitate different deactivation pathways compared to nonpolar environments. kfupm.edu.sarsc.org For example, in a related compound, 2-diethylamino-7-nitrofluorene, the solvent determines not only the fluorescence lifetime but also shapes the potential energy surface, influencing the accessibility of various excited-state deactivation channels. kfupm.edu.sarsc.org This highlights the intricate interplay between the solute's electronic structure and the dynamic response of the solvent in defining the ultimate fate of the excited state.

Conformational Dynamics in Excited States (e.g., Twisting of Donor/Acceptor Groups)

Upon photoexcitation, aminonitrofluorene systems can undergo significant conformational changes, particularly the twisting of the donor (amino) and acceptor (nitro) groups relative to the fluorene backbone. This process is a key aspect of the Twisted Intramolecular Charge Transfer (TICT) model, which is often invoked to explain the dual fluorescence observed in many push-pull molecules. uma.esmdpi.com

In the ground state, the molecule typically adopts a planar or near-planar conformation to maximize π-conjugation. However, in the excited state, rotation around the C-N bonds of the dimethylamino and nitro groups can lead to a more stable, charge-separated state with a perpendicular or "twisted" geometry. uma.es This twisted conformation minimizes the electronic coupling between the donor and acceptor orbitals, leading to a full charge separation and a highly polar excited state. uma.es

Computational studies on related systems like 2-diethylamino-7-nitrofluorene have identified multiple excited-state minima, including a planar excited state and a twisted conformer. kfupm.edu.sarsc.org The twisting of the amino group is suggested to lead to one of the emissive states, while twisting of the nitro group is proposed as a pathway for non-radiative decay. kfupm.edu.sarsc.orgresearchgate.net The solvent plays a crucial role in these dynamics by stabilizing the highly polar twisted states, thereby influencing the barrier to rotation and the relative populations of the planar and twisted conformers. kfupm.edu.sarsc.org The conformational heterogeneity in solution, meaning the existence of a distribution of different ground-state conformations, can also influence the subsequent excited-state dynamics and relaxation pathways. rsc.org

Luminescence Phenomena in Substituted Fluorene Systems

Fluorescence Emission Characteristics and Quantum Yields

Substituted fluorene systems, particularly those with donor-acceptor motifs like aminonitrofluorenes, often exhibit interesting fluorescence properties. The fluorescence emission characteristics, including the position of the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f), are highly sensitive to the molecular structure and the surrounding environment. mdpi.comnih.gov

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. uci.edu For aminonitrofluorenes, the quantum yield can vary significantly depending on the solvent. In nonpolar solvents, these compounds may exhibit relatively high quantum yields. However, in polar solvents, the quantum yield often decreases. researchgate.net This quenching of fluorescence in polar media is often attributed to the formation of non-emissive or weakly emissive TICT states, which provide efficient non-radiative decay pathways. uma.es

The substitution pattern on the fluorene core significantly impacts the emission properties. The introduction of electron-donating (e.g., amino) and electron-withdrawing (e.g., nitro) groups creates a push-pull system, leading to an intramolecular charge transfer character in the excited state. mdpi.com This ICT character is responsible for the sensitivity of the fluorescence to the environment. Altering the position of these substituents can fine-tune the electronic properties and, consequently, the fluorescence emission. For instance, modifying the substitution from a para to a meta position in some D-A systems has been shown to enhance ICT properties and lead to highly efficient fluorescence emission in the protonated form. rsc.org

Below is a table summarizing the photophysical properties of a related compound, 2-amino-7-isocyanofluorene (2,7-ICAF), in various solvents, illustrating the influence of the solvent on emission maxima and quantum yields.

Data for 2-amino-7-isocyanofluorene adapted from mdpi.com.

Solvatochromic Shifts of Absorption and Emission Bands

Solvatochromism, the change in the color of a substance in response to the polarity of the solvent, is a prominent feature of aminonitrofluorenes. researchgate.net This phenomenon is observed as a shift in the position of the absorption and emission bands in the UV-visible spectrum as the solvent is changed. nih.gov For push-pull systems like this compound, an increase in solvent polarity typically leads to a bathochromic (red) shift of the emission band, which is termed positive solvatochromism. mdpi.commdpi.com

This red shift occurs because the excited state of the molecule has a larger dipole moment than the ground state due to intramolecular charge transfer. mdpi.com Polar solvent molecules can better stabilize the more polar excited state, thus lowering its energy and causing the emission to occur at a longer wavelength (lower energy). researchgate.net The absorption band may also exhibit a solvatochromic shift, although it is often less pronounced than the shift in the emission band. mdpi.com

The magnitude of the solvatochromic shift is related to the change in dipole moment upon excitation and the solvent's polarity function, which takes into account both its dielectric constant and refractive index. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity. mdpi.com

The table below presents the solvatochromic data for a related push-pull silafluorene derivative, demonstrating the significant red shift in the emission maximum with increasing solvent polarity. mdpi.com

Data for a solvatochromic silafluorene derivative adapted from mdpi.com.

Dual Fluorescence Mechanisms and Their Origin in Aminonitrofluorenes

A fascinating photophysical phenomenon observed in some aminonitrofluorene derivatives and other push-pull systems is dual fluorescence. kfupm.edu.sarsc.org This is characterized by the appearance of two distinct emission bands in the fluorescence spectrum, typically a normal, shorter-wavelength band and an anomalous, highly Stokes-shifted, longer-wavelength band. uma.esmdpi.com The relative intensities of these two bands are often strongly dependent on the solvent polarity and temperature. mdpi.com

The most widely accepted explanation for dual fluorescence in these systems is the Twisted Intramolecular Charge Transfer (TICT) model. uma.esmdpi.com According to this model, upon excitation, the molecule initially exists in a locally excited (LE) or Franck-Condon state, which is planar and gives rise to the normal fluorescence band. In polar solvents, this LE state can undergo a conformational change, involving the twisting of the donor (amino) group, to form a highly polar and charge-separated TICT state. uma.es This TICT state is stabilized by the polar solvent and is responsible for the long-wavelength emission band. The equilibrium between the LE and TICT states is solvent-dependent, with more polar solvents favoring the formation of the TICT state and thus enhancing the intensity of the red-shifted emission. uma.es

Computational studies on 2-diethylamino-7-nitrofluorene support the idea of multiple excited-state minima being responsible for dual fluorescence. kfupm.edu.sarsc.org These studies suggest that a planar excited state and a twisted conformer resulting from the rotation of the amino group are the likely origins of the two emission bands. kfupm.edu.sarsc.org However, it is also noted that other deactivation pathways, such as twisting of the nitro group, can lead to non-radiative decay, competing with the fluorescent processes. kfupm.edu.sarsc.orgresearchgate.net In some cases, dual fluorescence can also arise from other mechanisms, such as excited-state intramolecular proton transfer (ESIPT), although the TICT model is more commonly applied to aminonitrofluorenes. nih.gov The study of dual fluorescence provides valuable insights into the complex interplay of conformational dynamics and solvent effects in the excited states of these molecules. kfupm.edu.sarsc.org

Computational and Theoretical Investigations of 2 Dimethylamino 3 Nitrofluorene and Analogues

Density Functional Theory (DFT) Applications for Ground-State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to determine the ground-state geometries and electronic structures of molecules. For 2-Dimethylamino-3-nitrofluorene and its analogues, DFT calculations have been instrumental in understanding their fundamental properties.

Researchers have utilized DFT to optimize the molecular structures of these compounds, providing precise information on bond lengths and angles. bohrium.com The stability and reactivity of these molecules can be inferred from calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and stability. nih.gov For instance, studies on related nitroaromatic compounds have shown that the energy gaps can range from 3.255 to 3.354 eV. nih.gov In a study of 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations were used to identify the most stable and reactive compounds, which were then selected for further investigation. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers insights into electronic delocalization and hyperconjugative interactions within the molecule. researchgate.net This is particularly relevant for understanding the push-pull nature of this compound, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. The molecular electrostatic potential (MEP) maps generated from DFT calculations visually represent the electron distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For similar push-pull systems, MEP plots have confirmed the acceptor properties of nitro-containing moieties. nih.gov

The planarity of the nitro group relative to the fluorene (B118485) ring system is a critical structural feature that influences the electronic properties. DFT studies on mono-nitrated fluoranthenes have shown that the wavelength of maximum absorption is dependent on this planarity. sfasu.edu

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties and Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, including their absorption and emission spectra. chemrxiv.org This method has been extensively applied to this compound and its analogues to understand their photophysical behavior.

TDDFT simulations can accurately predict the UV-visible absorption spectra of these compounds. researchgate.netresearchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths often show good agreement with experimental data, allowing for the assignment of observed absorption bands to specific electronic transitions. researchgate.netsfasu.edu For example, TDDFT studies on derivatives have shown that the presence of strong electron-withdrawing groups, such as the nitro group, can lead to significant red-shifts in the absorption spectra, with some derivatives absorbing at wavelengths greater than 780 nm. researchgate.net

The choice of the exchange-correlation functional is critical for the accuracy of TDDFT calculations, especially for molecules exhibiting charge-transfer (CT) characteristics. aps.org While standard hybrid functionals like B3LYP are widely used, range-separated and double hybrid functionals have been shown to provide more accurate predictions for CT excited states. aps.orgnih.gov In some cases, TDDFT with functionals like B3LYP can erroneously predict the nature of excited states, for instance, overestimating the CT character. aps.org

TDDFT is also used to study the nature of excited states, such as identifying them as locally excited (LE) or intramolecular charge transfer (ICT) states. nih.gov The character of the excited state is crucial for understanding the photophysical properties, including fluorescence. For molecules with donor and acceptor moieties, photoexcitation can lead to an ICT state, where electron density is transferred from the donor to the acceptor.

Molecular Dynamics Simulations for Solvent Effects and Conformational Changes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, including the effects of solvent and conformational changes. escholarship.org For this compound and its analogues, MD simulations can provide valuable insights into how the surrounding environment influences their structure and properties.

Solvent effects can significantly impact the conformation of molecules, particularly those with flexible groups. nih.gov In the case of aromatic nitro compounds, the polarity of the solvent can affect the orientation of the nitro group relative to the aromatic ring. unimelb.edu.au MD simulations can model these interactions explicitly, providing a dynamic picture of how solvent molecules arrange around the solute and influence its conformation. This is particularly important for understanding the photophysics in solution, as the stability of the ground and excited states can be solvent-dependent.

MD simulations can also be used to explore the conformational landscape of flexible molecules. rsc.org By simulating the molecule's motion over time, different stable conformations and the energy barriers between them can be identified. This is relevant for understanding the twisting of the dimethylamino group and the nitro group in this compound, which can play a role in its excited-state dynamics.

In the context of drug design and materials science, MD simulations are used to study the interactions of these molecules with biological macromolecules or other materials. supsi.chajchem-a.com For example, simulations can predict how a molecule might bind to a protein or incorporate into a polymer micelle. supsi.chajchem-a.com

Quantum Chemical Characterization of Intramolecular Charge Transfer States and Potential Energy Surfaces

The photophysical properties of this compound are largely governed by intramolecular charge transfer (ICT) processes. nih.gov Quantum chemical methods are essential for characterizing the ICT states and the potential energy surfaces (PES) that describe the energy of the molecule as a function of its geometry. arxiv.org

Upon photoexcitation, the molecule can transition from the ground state to an excited state. In push-pull systems like this compound, this excited state can have significant ICT character, where electron density moves from the dimethylamino group to the nitrofluorene moiety. nih.gov The nature and energy of this ICT state are critical in determining the subsequent photophysical and photochemical pathways. rsc.org

The twisting of the nitro group out of the aromatic plane is often a key structural change associated with the ICT process and can be a critical step in the photodegradation of nitroaromatic compounds. nih.govrsc.org Quantum chemical calculations can map out the PES along this twisting coordinate, identifying the energy barriers and minima associated with different conformations. researchgate.net

The study of similar nitroaromatic push-pull chromophores, such as 4-dimethylamino-4'-nitrostilbene (B1242720) (DNS), has shown that the ICT process can be ultrafast and involves the twisting of the nitrophenyl group. nih.gov The presence of multiple, closely spaced potential energy surfaces can lead to complex nonadiabatic dynamics, where the molecule can switch between different electronic states. arxiv.orgresearchgate.net Understanding these PESs is crucial for a complete picture of the molecule's photochemistry.

Predictive Modeling of Spectroscopic and Photophysical Responses

Computational methods are increasingly used not only to explain experimental observations but also to predict the properties of new, yet-to-be-synthesized molecules. Predictive modeling of the spectroscopic and photophysical responses of this compound analogues can guide the design of new materials with desired properties.

By systematically modifying the molecular structure in silico (e.g., by changing substituent groups), it is possible to screen a large number of candidate molecules and predict their absorption spectra, fluorescence properties, and other relevant characteristics. For example, computational studies have been used to design new fluorene-based molecules for organic solar cells by modifying the acceptor unit to improve photovoltaic performance. researchgate.net In one such study, a derivative with a nitro group showed a significantly reduced energy gap and a maximum absorption wavelength of 787.351 nm, making it a promising candidate for photovoltaic applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a set of known compounds and their experimentally or computationally determined properties. These models can then be used to predict the properties of new analogues. While not explicitly detailed for this compound in the provided context, this is a common approach in computational chemistry for materials design.

The predictive power of these computational models relies heavily on the accuracy of the underlying quantum chemical methods and the careful validation against experimental data. researchgate.net As computational power and theoretical methods continue to improve, the in silico design of molecules with tailored spectroscopic and photophysical properties will become increasingly reliable and impactful.

Reactivity and Reaction Mechanisms of 2 Dimethylamino 3 Nitrofluorene

Nucleophilic and Electrophilic Reactivity of the Nitro and Dimethylamino Groups on the Fluorene (B118485) Scaffold

The reactivity of 2-Dimethylamino-3-nitrofluorene is significantly influenced by the electronic properties of its substituents. The dimethylamino group at the 2-position is a strong electron-donating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions. Conversely, the nitro group at the 3-position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic substitution.

Electrophilic Reactivity: The nitro group makes the aromatic ring electron-deficient. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorene ring system in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.commasterorganicchemistry.com Nucleophiles can attack the carbon atoms bearing a suitable leaving group or, in some cases, a hydrogen atom, a process known as SNAr-H. mdpi.com The presence of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. nih.gov In nitrofluorenones, which are structurally related, nucleophilic substitution of a nitro group has been observed, with the regioselectivity influenced by steric factors. researchgate.net

The presence of both a strong electron-donating group and a strong electron-withdrawing group on the same aromatic scaffold creates a "push-pull" system. This electronic arrangement can lead to significant intramolecular charge transfer (ICT) character, influencing the molecule's reactivity and photophysical properties. nih.gov

Reactions at the Fluorene Ring System (e.g., Knoevenagel reaction for related poly(nitro)fluorenes)

The methylene (B1212753) bridge (C9 position) of the fluorene ring is a key site for reactivity. The acidity of the protons at this position is enhanced by the presence of electron-withdrawing groups on the aromatic rings. In the case of poly(nitro)fluorenes, this increased acidity allows the fluorene to act as a carbon acid and participate in base-catalyzed condensation reactions.

A prominent example of such a reaction is the Knoevenagel condensation . wikipedia.orgrsc.orgslideshare.net This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of nitrofluorenes, the fluorene derivative itself can serve as the active methylene component, reacting with various aldehydes in the presence of a base. nih.govmdpi.com The reaction proceeds through the formation of a carbanion at the C9 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a 9-substituted fluorene derivative.

For this compound, the presence of the nitro group would be expected to activate the C9 position towards deprotonation, making Knoevenagel-type reactions feasible. The general mechanism for a Knoevenagel condensation is outlined below:

Table 1: Plausible Mechanism for the Knoevenagel Condensation of a Nitrofluorene Derivative

StepDescription
1. Deprotonation A base removes a proton from the active methylene group (C9) of the nitrofluorene, forming a carbanion.
2. Nucleophilic Attack The carbanion attacks the carbonyl carbon of an aldehyde, forming an alkoxide intermediate.
3. Protonation The alkoxide is protonated by the conjugate acid of the base, yielding an aldol-type adduct.
4. Dehydration The aldol (B89426) adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.

This table illustrates the general steps of the Knoevenagel condensation, a reaction applicable to activated fluorene systems.

Research on related nitrofluorene systems has demonstrated their utility in synthesizing various functional materials through this and other condensation reactions.

Photoreactivity and Photochemical Transformation Pathways

The photochemistry of nitroaromatic compounds is a complex field, with multiple competing deactivation pathways for the excited state. researchgate.netnih.govresearchgate.net Upon absorption of light, this compound would be promoted to an excited singlet state. From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.

The presence of the nitro group is known to facilitate efficient intersystem crossing from the singlet to the triplet manifold in many aromatic systems. researchgate.net This is a key factor in the photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). researchgate.net The triplet state is often the precursor to subsequent photochemical transformations.

Potential photochemical pathways for nitroaromatic compounds include:

Nitro-Nitrite Rearrangement: The excited nitro group can rearrange to a nitrite (B80452) group, which can then lead to the formation of other products.

Photodissociation: The carbon-nitro bond can undergo homolytic cleavage to generate a fluorenyl radical and nitrogen dioxide (•NO2). nih.gov

Photoreduction: In the presence of a suitable hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Photonitration: In aqueous solutions containing nitrate (B79036) or nitrite, photonitration processes can occur, although this is more relevant for less substituted aromatics. mdpi.com

The specific photochemical behavior of this compound would be influenced by the dimethylamino group. The electron-donating nature of this group can affect the energy levels of the excited states and potentially favor intramolecular charge transfer (ICT) states, which can have their own distinct deactivation pathways. The solvent environment and the presence of oxygen can also play a significant role in the photoreactivity. researchgate.net

Analytical Methodologies for Characterization and Detection in Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Dimethylamino-3-nitrofluorene and quantifying its presence in various matrices. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, would provide definitive evidence for the substitution pattern on the fluorene (B118485) core. For instance, the protons on the aromatic rings would exhibit characteristic coupling patterns, and the chemical shifts would be influenced by the electron-donating dimethylamino and electron-withdrawing nitro groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the C-N stretching of the dimethylamino group, and the aromatic C-H and C=C stretching vibrations of the fluorene ring system.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound (C₁₅H₁₄N₂O₂).

Spectroscopic Technique Expected Observations for this compound
UV-Vis Absorption Intramolecular Charge Transfer (ICT) band; solvatochromic shifts.
Fluorescence Emission Emission from the ICT state; significant Stokes shift; solvatochromism.
¹H NMR Characteristic aromatic proton signals with coupling patterns reflecting the 2,3-substitution. Signals for the dimethylamino and methylene (B1212753) protons.
¹³C NMR Distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the substituents.
IR Characteristic stretching vibrations for NO₂, C-N, and aromatic C-H and C=C bonds.
HRMS Accurate mass measurement confirming the elemental formula C₁₅H₁₄N₂O₂.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for its detection in analytical samples. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. The retention time of the compound would be dependent on its polarity. Given its structure, it would be less polar than more highly functionalized metabolites and would elute accordingly. The separation of various 2-aminofluorene (B1664046) derivatives has been successfully achieved using HPLC, indicating the applicability of this technique.

Column Chromatography: For the preparative purification of this compound after its synthesis, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the separation of moderately polar organic compounds. The eluent would be a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for the preliminary assessment of purity. A silica gel plate would serve as the stationary phase, and a solvent system similar to that used in column chromatography would be employed as the mobile phase. The position of the spot corresponding to this compound, characterized by its retention factor (Rf) value, would provide an indication of its polarity and help in optimizing the conditions for column chromatography.

Chromatographic Method Stationary Phase Typical Mobile Phase Application
HPLC C18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterQuantitative analysis, purity determination
Column Chromatography Silica GelHexane/Ethyl Acetate gradientPreparative purification
TLC Silica GelHexane/Ethyl AcetateReaction monitoring, purity assessment

Femtosecond Transient Absorption Spectroscopy for Investigating Excited-State Dynamics

Femtosecond transient absorption spectroscopy is a sophisticated technique used to study the ultrafast photophysical and photochemical processes that occur in molecules upon excitation with light. For a donor-acceptor molecule like this compound, this technique can provide invaluable insights into the dynamics of intramolecular charge transfer, intersystem crossing, and other excited-state relaxation pathways. acs.orgresearchgate.net

Upon photoexcitation, the molecule is promoted to an excited electronic state. Transient absorption spectroscopy monitors the absorption of a weak probe pulse by the excited species as a function of time after the initial excitation by a pump pulse. This allows for the direct observation of the formation and decay of transient species such as excited singlet states, triplet states, and charge-transfer states on a femtosecond to nanosecond timescale. dmphotonics.comnih.gov

For nitroaromatic compounds, the excited-state dynamics can be complex, involving rapid intersystem crossing to the triplet manifold. acs.org In donor-acceptor fluorene derivatives, the rate of intramolecular charge transfer and the subsequent relaxation pathways are strongly influenced by the solvent environment. nih.gov For instance, polar solvents can stabilize the charge-separated ICT state, potentially leading to longer excited-state lifetimes and influencing the fluorescence quantum yield. The study of this compound with femtosecond transient absorption spectroscopy would likely reveal the timescale of ICT, the competition between fluorescence and non-radiative decay channels, and the role of the solvent in mediating these processes.

Molecular Interactions with Biological Macromolecules in Vitro Mechanistic Studies

Investigation of Binding Mechanisms with Model Proteins (e.g., Human Serum Albumin binding of related 7-(dimethylamino)fluorenes)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. nih.gov Its ability to bind a wide variety of ligands significantly influences their pharmacokinetic profiles. HSA is a 66 kDa monomeric protein composed of three domains (I, II, and III), each divided into two subdomains (A and B). nih.gov The primary drug-binding sites are located in hydrophobic cavities within subdomains IIA (Site I) and IIIA (Site II). nih.gov

Studies on fluorescent probes based on the 7-(dimethylamino)fluorene scaffold provide a valuable model for understanding how related compounds might interact with HSA. Research on two such probes, 7-(dimethylamino)-2-fluorenesulfonate (Probe 1) and 9,9-dibutyl-7-(dimethylamino)-2-fluorenesulfonate (Probe 2), has demonstrated strong binding to hydrophobic sites on HSA. nih.gov

The binding affinity of these compounds to HSA can be quantified using fluorescence titration, which measures the change in fluorescence intensity of either the protein or the ligand upon complex formation. HSA contains a single tryptophan residue (Trp-214) in subdomain IIA, whose intrinsic fluorescence is sensitive to the local microenvironment and can be quenched upon ligand binding. nih.gov For the 7-(dimethylamino)fluorene probes, fluorescence resonance energy transfer (FRET) was observed from Trp-214 to the bound fluorophores with nearly 100% efficiency, indicating close proximity and interaction. nih.gov

Competitive binding experiments, where the displacement of the fluorescent probe by other known site-specific ligands is monitored, are used to identify the specific binding locus on HSA. These studies revealed that the two related fluorene (B118485) derivatives bind to different primary sites on the protein. Probe 1 was found to bind to Site I in subdomain IIA, while the more hydrophobic Probe 2 binds preferentially to Site II in subdomain IIIA. nih.gov This highlights how small structural modifications can alter the binding site preference on HSA.

The binding constants determined for these interactions are summarized in the table below.

Binding Characteristics of 7-(Dimethylamino)fluorene Derivatives with Human Serum Albumin (HSA)
CompoundBinding Constant (Ka, M-1)Primary Binding Site on HSAReference
7-(dimethylamino)-2-fluorenesulfonate (Probe 1)0.37 x 106Site I (Subdomain IIA) nih.gov
9,9-dibutyl-7-(dimethylamino)-2-fluorenesulfonate (Probe 2)2.2 x 106Site II (Subdomain IIIA) nih.gov

Intercalation or Groove Binding Studies with Nucleic Acids (e.g., DNA interactions with related indole (B1671886) derivatives)

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. nih.gov These compounds typically bind to DNA in one of two primary modes: intercalation, where the planar aromatic structure of the molecule inserts between adjacent base pairs, or groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.govrsc.org The specific mode of binding is dictated by the molecule's size, shape, charge, and the presence of hydrogen-bonding groups.

While direct studies on 2-dimethylamino-3-nitrofluorene are limited, research into related heterocyclic structures, such as indole derivatives, offers significant insights into potential DNA binding mechanisms. Indole rings are structurally similar to parts of the fluorene system and are known to facilitate DNA interactions through hydrogen bonding and π-π stacking. researchgate.net

Fluorescence and molecular docking studies have shown that many small indole derivatives bind to the minor groove of the DNA double helix with binding affinities in the range of 10⁴–10⁵ M⁻¹. researchgate.net This binding is often non-specific in terms of base sequence and is driven primarily by van der Waals and hydrophobic forces. researchgate.net However, certain structural modifications can impart sequence specificity. For example, diamidine derivatives containing an indole group have been shown to be strong, AT-specific DNA minor groove binders. nih.gov These compounds fit snugly into the minor groove at AATT sequences, forming specific hydrogen bonds with the bases on the floor of the groove. nih.gov

Alternatively, planar polycyclic structures can interact with DNA through intercalation. researchgate.net This mode of binding requires the molecule to have a flat, aromatic surface that can stack between the DNA base pairs, disrupting the regular helical structure. researchgate.net Competitive fluorescence titration studies and molecular docking analyses have confirmed that some indole derivatives can act as intercalators, localizing between C and G bases through π-π interactions and hydrogen bonds. researchgate.net The transition from initial groove binding to the more disruptive intercalation is a critical step for the cytotoxic action of some drugs. rsc.org

The binding characteristics of some DNA-interactive compounds are presented below.

DNA Binding Characteristics of Related Heterocyclic Compounds
Compound ClassPrimary Binding ModeTypical Binding Affinity (Ka, M-1)Key InteractionsReference
Small Indole DerivativesMinor Groove Binding104 - 105Van der Waals, Hydrophobic forces researchgate.net
Indole-Diamidine DerivativesMinor Groove Binding (AT-specific)>108 (KD <10 nM)Hydrogen bonds, Shape complementarity nih.gov
Ellipticine (Indole Alkaloid)Intercalation~106π-π stacking researchgate.net
Pyrido[4,3-b]carbazole Indole DerivativesMinor Groove Binding6.8 x 106 to 5.3 x 107Hydrogen bonds researchgate.net

Enzyme-Substrate Interactions and Biotransformation Pathways of Aminonitrofluorene Derivatives (e.g., Reductive Metabolism of Nitroaromatics by Aldehyde Oxidases)

The biotransformation of xenobiotics is a critical process that determines their biological activity and clearance. Aldehyde oxidase (AO), a cytosolic enzyme prevalent in the liver of many species, has emerged as an important enzyme in drug metabolism. nih.gov While primarily known for oxidizing aldehydes and N-heterocycles, AO also possesses significant reductive capabilities. nih.gov It can catalyze the reduction of various functional groups, including nitro compounds, N-oxides, and sulfoxides. nih.govnih.gov

The reductive metabolism of nitroaromatic compounds is a key step in their bioactivation to potentially toxic or carcinogenic intermediates. For instance, the reduction of aromatic nitro compounds can lead to the formation of corresponding hydroxylamino derivatives. nih.gov This pathway is relevant for aminonitrofluorene derivatives like this compound. The nitro group (-NO₂) can be reduced by enzymes such as AO to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) derivative, and finally to an amino (-NH₂) group.

In vitro studies have demonstrated that liver aldehyde oxidase can catalyze the reduction of nitrosamines to their corresponding hydrazine (B178648) derivatives in the presence of an electron donor. nih.gov This showcases the enzyme's capacity for reductive transformations of nitrogen-containing functional groups. The reductive metabolism catalyzed by AO can be complex and may lead to the formation of reactive metabolites, which can contribute to cellular toxicity. nih.gov Therefore, understanding the interaction of this compound with AO is important for predicting its metabolic fate and potential for bioactivation. The enzyme's activity varies significantly between species, with human AO being much more active than that in rodents, a factor that must be considered when extrapolating preclinical data. nih.gov

Future Research Directions and Unexplored Avenues for 2 Dimethylamino 3 Nitrofluorene

Exploration of Novel, Green Synthetic Routes and Methodologies

Currently, detailed synthetic procedures for 2-Dimethylamino-3-nitrofluorene are not widely reported in peer-reviewed literature. The development of novel and environmentally benign, or "green," synthetic routes would be a crucial first step in enabling further research. Future investigations could focus on:

Catalyst Development: Exploring the use of reusable solid acid or base catalysts to replace traditional stoichiometric reagents, thereby minimizing waste.

Alternative Solvents: Investigating the use of greener solvents, such as supercritical fluids or bio-derived solvents, to replace hazardous organic solvents commonly used in nitration and amination reactions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to batch reactions.

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and potentially improve yields and purity.

A comparative analysis of the efficiency, environmental impact, and cost-effectiveness of these potential green synthetic routes would be invaluable.

Synthetic ApproachPotential AdvantagesResearch Focus
Heterogeneous CatalysisCatalyst reusability, reduced wasteDevelopment of novel solid acid/base catalysts
Green SolventsReduced toxicity and environmental impactScreening of bio-derived solvents and supercritical fluids
Flow ChemistryEnhanced safety, scalability, and controlOptimization of reactor design and reaction conditions
Microwave-Assisted SynthesisRapid reaction times, improved yieldsStudy of microwave effects on reaction pathways

Application of Advanced Spectroscopic Probes for Ultrafast Dynamics in Complex Environments

The photophysical properties of this compound remain uncharacterized. The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the fluorene (B118485) backbone suggests the potential for interesting intramolecular charge transfer (ICT) dynamics, which are fundamental to applications in sensing and optoelectronics. Future research should employ advanced spectroscopic techniques to probe these dynamics:

Femtosecond Transient Absorption Spectroscopy: To directly observe the formation and decay of excited states and charge transfer states on ultrafast timescales.

Time-Resolved Fluorescence Spectroscopy: To measure the fluorescence lifetime and investigate the kinetics of radiative and non-radiative decay processes in various solvent environments (solvatochromism).

Two-Dimensional Electronic Spectroscopy (2DES): To unravel complex couplings between electronic states and vibrational modes, providing a more detailed picture of the energy relaxation pathways.

These studies would provide fundamental insights into the excited-state behavior of the molecule and how it is influenced by its immediate environment.

Rational Design of Derivatives for Enhanced Optoelectronic Performance and Tunable Photophysical Properties

Based on the foundational understanding gained from spectroscopic studies, the rational design of derivatives of this compound could lead to materials with tailored optoelectronic properties. Future work could involve:

Modification of the Donor and Acceptor Groups: Systematically altering the electron-donating and -withdrawing strength of the substituents to fine-tune the ICT character and, consequently, the absorption and emission wavelengths.

Extension of the π-Conjugated System: Introducing additional aromatic rings or other conjugated linkers to the fluorene core to red-shift the absorption and emission, a key strategy for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Introduction of Functional Groups at the C9 Position: Modifying the methylene (B1212753) bridge of the fluorene unit to attach other functional moieties, which can influence molecular packing in the solid state and introduce new functionalities.

Computational modeling, using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be a powerful tool to predict the properties of designed derivatives and guide synthetic efforts.

Derivative Design StrategyTarget Property EnhancementPotential Application
Donor/Acceptor ModificationTunable emission color, enhanced charge transferOLEDs, sensors
π-System ExtensionRed-shifted absorption/emission, improved charge transportOrganic photovoltaics, near-infrared emitters
C9 Position FunctionalizationControlled solid-state packing, multi-functionalityOrganic field-effect transistors, smart materials

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems (In Vitro)

The interaction of this compound with biological systems is entirely unknown. In vitro studies would be essential to assess its potential as a biological probe or a starting point for drug discovery. Initial research should focus on:

Cytotoxicity Assays: Evaluating the effect of the compound on various cell lines to determine its toxicity profile.

Fluorescence Microscopy: Investigating the potential of the compound as a fluorescent probe for cellular imaging, given its potential ICT properties which can be sensitive to the local environment.

DNA/Protein Binding Studies: Using techniques like UV-Vis and fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry to investigate any potential interactions with biomacromolecules.

Understanding these fundamental interactions is a prerequisite for any further exploration of its biological activity.

Development of Smart Materials Incorporating this compound as a Functional Unit

The potential for tunable photophysical properties makes this compound an intriguing candidate for incorporation into "smart" materials—materials that respond to external stimuli. Future research could explore:

Chemosensors: Designing materials where the fluorescence of the this compound unit is quenched or enhanced upon binding to specific analytes, such as metal ions or nitroaromatic compounds (related to explosives detection).

Thermo-responsive Polymers: Incorporating the fluorene derivative into polymers that exhibit changes in their optical properties in response to temperature variations.

Photo-switchable Materials: Creating systems where the photophysical properties of the compound can be reversibly altered by irradiation with specific wavelengths of light.

The development of such materials would require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.